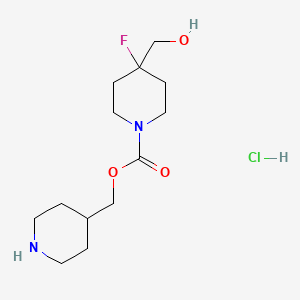
(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and pharmacology. The structure of the compound suggests it contains a piperidine moiety, which is a common feature in many pharmaceutical agents due to its ability to interact with biological targets. The presence of a fluorine atom and a hydroxymethyl group could influence its physical properties and reactivity.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved from piperidin-4-ylmethanol through a three-step process with a total yield of 20.2% . Similarly, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, another piperidine derivative, was performed in four telescoped steps from commercially available 2,4-dichloro-5-fluoropyrimidine, yielding the final product in about 68% overall yield . These examples demonstrate the complexity and efficiency of synthetic routes for piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various techniques such as X-ray diffraction, NMR, and computational methods. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined by single-crystal X-ray diffraction, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . Similarly, the structure of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides was elucidated using X-ray and DFT methods, revealing a five-membered structure formed via intermolecular hydrogen bonds . These studies provide insights into the conformational preferences and potential intermolecular interactions of piperidine derivatives.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For example, halogenated 4-(phenoxymethyl)piperidines were synthesized and evaluated as potential σ receptor ligands, indicating that the introduction of different substituents can significantly affect the binding affinity to biological targets . The synthesis of fluoroquinolones involved the introduction of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties to the quinolone core, demonstrating the versatility of piperidine derivatives in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For instance, the introduction of a hydroxymethyl group can affect the thermal stability of the compound, as analyzed using TGA and DSC techniques . The presence of a fluorine atom can also impact the lipophilicity and metabolic stability of the molecule. The log P values of halogenated piperidines were estimated using HPLC analysis, which is crucial for understanding the pharmacokinetic properties of these compounds .
科学的研究の応用
1. Ligand Binding Affinity and Potency
The compound's structure, including the arylalkyl substituents, has been shown to impact the binding affinity and potency at D2-like receptors. Notably, the incorporation of specific pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, can enhance these properties, making the compound a candidate for applications targeting these receptors (Sikazwe et al., 2009).
2. Nucleophilic Aromatic Substitution
The compound has been involved in studies of nucleophilic aromatic substitution reactions, specifically examining the predictability of specific effects of arylalkyl moieties. These studies provide insights into the compound's reactivity and potential applications in designing new molecules or chemical processes (Pietra & Vitali, 1972).
3. Synthetic Route Analysis
The compound has been part of studies analyzing synthetic routes for certain pharmaceuticals. For instance, its involvement in the synthetic routes of vandetanib has highlighted its role in industrial production processes, contributing to the optimization of yield and commercial value (Mi, 2015).
4. DNA Binding and Pharmacological Activities
Its structural features, particularly the presence of piperidine and related moieties, have been associated with DNA binding activities and various pharmacological effects. For instance, compounds structurally similar to it have been studied for their potential in interacting with DNA's minor groove and their roles in drug design (Issar & Kakkar, 2013).
5. Metabolic Functionalization in Drug Molecules
The compound's structural characteristics, including alkyl moieties, are relevant to studies focusing on the metabolic functionalization of drug molecules. Understanding its role in this process can influence the drug's pharmacologic activity and guide the development of new drugs or the improvement of existing ones (El-Haj & Ahmed, 2020).
将来の方向性
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests potential future directions in the research and development of piperidine derivatives, including “(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride”.
特性
IUPAC Name |
piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O3.ClH/c14-13(10-17)3-7-16(8-4-13)12(18)19-9-11-1-5-15-6-2-11;/h11,15,17H,1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJUWQDUNEFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)N2CCC(CC2)(CO)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

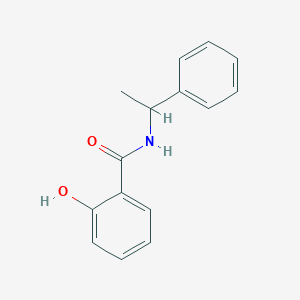
![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)
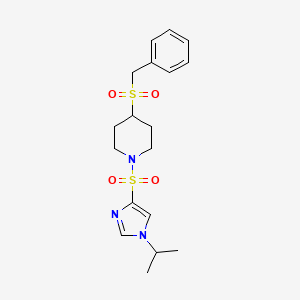
![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)
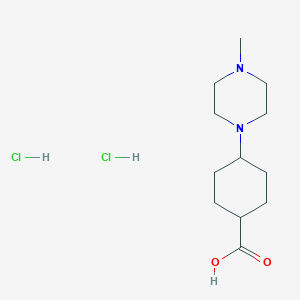

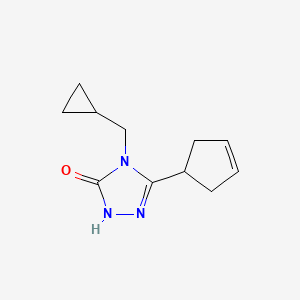
![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)
![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)
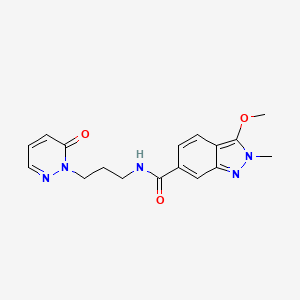
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2538007.png)